(2-Methylprop-2-en-1-yl)(1-phenylethyl)amine, with the CAS number 19340-97-7, is a compound classified under organic amines and specifically belongs to the group of amphetamines and their derivatives. This compound features a unique structure that combines a propenyl group with a phenethylamine moiety, making it of interest in various scientific studies and potential applications.
The synthesis of (2-Methylprop-2-en-1-yl)(1-phenylethyl)amine can be achieved through multiple synthetic routes. One common method involves the reaction between 2-methylpropene and phenethylamine under controlled conditions. This process typically requires the use of catalysts to facilitate the formation of the desired amine product.
The synthesis generally includes the following steps:
The molecular formula for (2-Methylprop-2-en-1-yl)(1-phenylethyl)amine is . The structure can be represented in various formats:
CC(=C)C(C(C1=CC=CC=C1)N(C)C)=CChemical Structure
The average molecular weight is approximately 189.2967 g/mol, with specific isotopic values providing further detail for analytical purposes.
(2-Methylprop-2-en-1-yl)(1-phenylethyl)amine can participate in various chemical reactions typical of amines, including:
The reactivity of this compound is influenced by its structural features, particularly the presence of both an alkene and an amine functional group, which can lead to diverse pathways in organic synthesis.
The compound exhibits typical properties associated with amines:
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of (2-Methylprop-2-en-1-yl)(1-phenylethyl)amine.
(2-Methylprop-2-en-1-yl)(1-phenylethyl)amine has potential applications in scientific research, particularly in neuropharmacology due to its structural similarity to known stimulants. It may also be explored for therapeutic uses related to mood enhancement or cognitive function improvement, although further studies are necessary to establish its efficacy and safety profile.
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9